![molecular formula C17H14ClNO2 B1350460 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid CAS No. 339016-33-0](/img/structure/B1350460.png)
2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid (CB-IA) is an organic compound belonging to the class of carboxylic acids. It is a derivative of indole-3-acetic acid (IAA), which is an important plant hormone. CB-IA has been studied extensively due to its potential applications in scientific research, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Novel Indoloketopiperazine Derivatives
2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid is a key intermediate in the synthesis of unique indoloketopiperazine derivatives. These compounds, obtained through a specialized Ugi reaction, exhibit moderate to high yields and have potential applications in medicinal chemistry and drug design (Ghandi, Zarezadeh, & Taheri, 2012).
Anti-bacterial and Enzymatic Inhibition
In another study, 2-(1H-Indol-3-yl)acetic acid derivatives demonstrated antibacterial activities against various bacterial strains. Additionally, some of these compounds exhibited moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase. Notably, certain derivatives showed excellent anti-enzymatic potentials against Lipoxygenase, indicating potential therapeutic applications in inflammatory ailments (Rubab et al., 2017).
Synthesis of COX-2 Inhibitors
A novel synthesis method for 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a selective COX-2 inhibitor, was developed. This synthesis involved an innovative indole formation process and has implications for the development of new anti-inflammatory drugs (Caron et al., 2003).
Antimicrobial Activity of Novel Compounds
Research involving the synthesis and biological evaluation of 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide revealed notable antimicrobial activities. The compounds exhibited efficacy against various microorganisms, suggesting their utility in antimicrobial treatments (Muralikrishna et al., 2014).
Antioxidant Evaluation
A study focused on the antioxidant activities of indole-3-acetic acid analogues, derived from the reaction of 2-(1H-indol-3-yl)acetyl chloride with aniline and substituted anilines. Among these analogues, certain compounds demonstrated significant antioxidant activity, offering insights into the development of new antioxidant agents (Naik, Kumar, & Harini, 2011).
Mécanisme D'action
Mode of Action
Indole derivatives, including our compound of interest, exhibit a wide range of activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial effects . The mode of action likely involves binding to specific receptors or enzymes, leading to downstream effects. For instance:
Propriétés
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]indol-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-14-5-3-4-12(8-14)10-19-11-13(9-17(20)21)15-6-1-2-7-16(15)19/h1-8,11H,9-10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZCMTIGPMYJKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377381 |
Source


|
| Record name | {1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid | |
CAS RN |
339016-33-0 |
Source


|
| Record name | 1-[(3-Chlorophenyl)methyl]-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339016-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



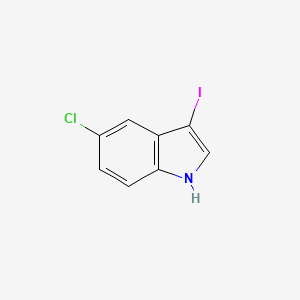


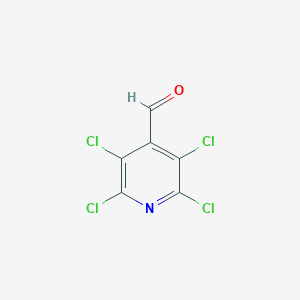

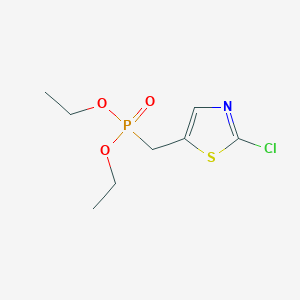
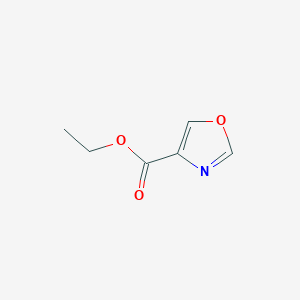
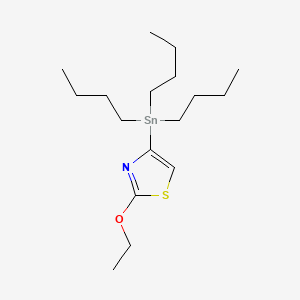

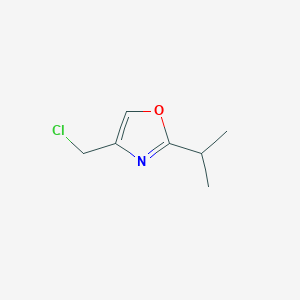
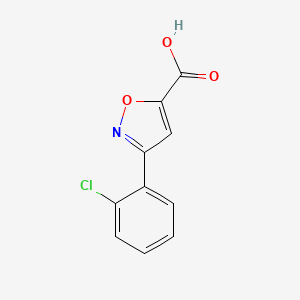
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1350403.png)